molecular formula C5H11NO2 B177132 3-Aminopentanoic acid CAS No. 186364-78-3

3-Aminopentanoic acid

Cat. No. B177132
M. Wt: 117.15 g/mol
InChI Key: QFRURJKLPJVRQY-UHFFFAOYSA-N
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Description

3-Aminopentanoic acid, also known as 3-Amino-pentanoic acid, is a chemical compound with the molecular formula C5H11NO2 . It has an average mass of 117.146 Da and a monoisotopic mass of 117.078979 Da .


Molecular Structure Analysis

The molecular structure of 3-Aminopentanoic acid consists of 18 bonds in total; 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .


Chemical Reactions Analysis

The chemical reactions of 3-Aminopentanoic acid have been studied using quantum chemical ab initio and DFT methods, including the solvent effect, to get electronic structure and molecular descriptors . These studies have helped in understanding the ionisation energy, electron affinity, molecular electronegativity, chemical hardness, electrophilicity index, dipole moment, quadrupole moment, and dipole polarizability .


Physical And Chemical Properties Analysis

3-Aminopentanoic acid has a molecular formula of C5H11NO2, an average mass of 117.146 Da, and a monoisotopic mass of 117.078979 Da .

Scientific Research Applications

Synthesis and Drug Research

3-Aminopentanoic acid is a valuable compound in the field of synthetic and medicinal chemistry. Its derivatives, particularly cyclic β-amino acids, are of significant interest due to their biological relevance. They are increasingly being utilized in drug research. Various metathesis reactions, such as ring-opening, ring-closing, or cross metathesis, are widely used to access either alicyclic β-amino acids or other densely functionalized derivatives. These methodologies are appreciated for their selectivity, stereocontrol, and efficiency in creating new molecular entities with potential pharmacological applications (Kiss et al., 2018).

Biotechnology in Pharmaceutical Industry

In the pharmaceutical industry, amino acids, including derivatives of 3-Aminopentanoic acid, play a critical role. They are utilized as animal feed additives, flavor enhancers, and ingredients in cosmetics, pharmaceuticals, and as specialty nutrients. Biotechnological methods are predominantly used for the industrial production of amino acids, involving specially developed mutants of microorganisms such as C. glutamicum or E. coli. Research continues to focus on improving these methods through culture condition modifications, mutation, and recombinant DNA technology (Ivanov et al., 2013).

Analytical and Clinical Applications

The determination of amino acids, including 3-Aminopentanoic acid derivatives, in human biological fluids is crucial for clinical and epidemiological studies. High-performance liquid chromatography (HPLC) is extensively used for this purpose. The development of new analytical techniques allows for the monitoring of compounds in human fluids that have not been previously tracked, contributing to disease prevention and management (Gałęzowska et al., 2021).

Ecological and Soil Science

The study of organic nitrogen, especially amino acids, in soil science and plant ecology is gaining importance. Understanding the availability and plant uptake of amino acids, including derivatives of 3-Aminopentanoic acid, helps in comprehending plant-microbe interactions, nitrogen availability in soils, and the ecological implications of organic nitrogen use by plants. This knowledge is crucial in the context of climate change and nitrogen pollution (Lipson & Näsholm, 2001).

Safety And Hazards

3-Aminopentanoic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions of 3-Aminopentanoic acid research could involve further studies on its electronic structure and molecular descriptors, as well as its relative stability and redox properties . This could provide more insights into its chemical properties and potential applications.

properties

IUPAC Name

3-aminopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-2-4(6)3-5(7)8/h4H,2-3,6H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRURJKLPJVRQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563412
Record name 3-Aminopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminopentanoic acid

CAS RN

18664-78-3, 186364-78-3
Record name 3-Aminopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 186364-78-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 18664-78-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
189
Citations
DE Williams, DL Burgoyne, SJ Rettig… - Journal of Natural …, 1993 - ACS Publications
… OF THE ABSOLUTE CONFIGURATION OF THE 2-METHYL-3-AMINOPENTANOIC ACID RESIDUE … methy 1- 3 -aminopentanoic acid (MAP), a component of the structure …
Number of citations: 34 pubs.acs.org
SG Davies, O Ichihara, IAS Walters - Synlett, 1994 - thieme-connect.com
Thieme E-Journals - Synlett / Abstract DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNLETT Full-text search Full-text search Author …
Number of citations: 28 www.thieme-connect.com
A Miyanaga, R Takaku, M Takaishi, E Tashiro… - The Journal of …, 2020 - nature.com
… Next, we fed 14 g of racemic 3-aminopentanoic acid to 14-L … enantiomer, although racemic 3-aminopentanoic acid was fed in … incorporation of the 3-aminopentanoic acid starter unit into …
Number of citations: 4 idp.nature.com
KR Scott, S Adesioye, PB Ayuk, IO Edafiogho… - Pharmaceutical …, 1994 - Springer
… Two putative metabolites, 2-n-propyl-3-aminopentanoic acid (3-aminovalproic acid, 3-amino-VPA; 2a) and 2-n-propyl-4~ aminopentanoic acid (4-amino-valproic acid, 4-amino-VPA; 4a)…
Number of citations: 10 idp.springer.com
K Nesměrák, M Štícha, M Belianský… - Monatshefte für Chemie …, 2022 - Springer
… “Sklerophyllin”: pheneturide and 3-aminopentanoic acid. The originally declared amount of … substances were interpreted: phenobarbital, pheneturide, 3-aminopentanoic acid, and 3,4-…
Number of citations: 0 link.springer.com
JR Cronin, S Pizzarello, GU Yuen - Geochimica et Cosmochimica Acta, 1985 - Elsevier
… , 4-aminc-2-meth-ylbutanoic acid, and 4-amino-3-methylbutanoic acid) are present at higher concentrations (about 5 nmol g −1 ) than are the β-amino isomers (3-aminopentanoic acid, 3…
Number of citations: 57 www.sciencedirect.com
LT Tan, N Sitachitta, WH Gerwick - Journal of Natural Products, 2003 - ACS Publications
… , obyanamide, isolated from the marine cyanobacterium Lyngbya confervoides, and it differs from 1 by having 3-aminopentanoic acid instead of 2-methyl-3-aminopentanoic acid. …
Number of citations: 107 pubs.acs.org
A Péter - Journal of Chromatography A, 2002 - Elsevier
… Racemic 3-aminobutanoic acid (1) and 3-aminopentanoic acid (2) were prepared from the corresponding α,β-unsaturated acids by benzylamine addition and subsequent debenzylation …
Number of citations: 58 www.sciencedirect.com
PG Williams, WY Yoshida, RE Moore… - Journal of natural …, 2002 - ACS Publications
… 95:5) for lactic acid and 3-aminopentanoic acid and CuSO 4 −… -3-aminopentanoic acid (8.2), and (R)-3-aminopentanoic acid … the hydrolyzate were (S)-3-aminopentanoic acid (8.0), l-Ala (…
Number of citations: 120 pubs.acs.org
B Martinc, I Grabnar, A Mrhar… - Journal of AOAC …, 2010 - academic.oup.com
… 3-Aminopentanoic acid was used as the internal standard. Using fluorescent detection (lex 395 nm, lem 476 nm), a low detection limit of 0.02 mg/mL was reached. The method was …
Number of citations: 30 academic.oup.com

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